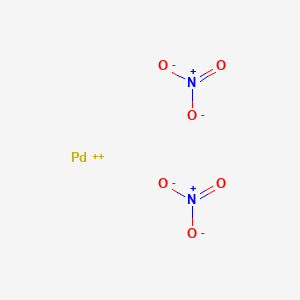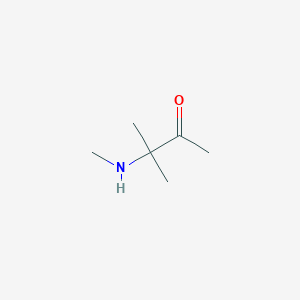
Ortho-benzoate de triéthyle
Vue d'ensemble
Description
Triethyl orthobenzoate, also known as ethyl orthobenzoate or triethyl orthobenzoate, is an organic compound with the molecular formula C₁₃H₂₀O₃. It is a derivative of benzene where the hydrogen atoms are replaced by triethoxymethyl groups. This compound is known for its applications in organic synthesis and various industrial processes.
Applications De Recherche Scientifique
Triethyl orthobenzoate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
Target of Action
Triethyl orthobenzoate, also known as (Triethoxymethyl)benzene, is a chemical compound used in various organic transformations It’s known that orthoesters, the class of compounds to which triethyl orthobenzoate belongs, are often used as substrates in organic reactions .
Mode of Action
Orthoesters, including triethyl orthobenzoate, are known to participate in various classes of two-component and multi-component organic reactions . For instance, in a method described by Koszelewski et al., Triethyl orthobenzoate was used in an irreversible enzymatic esterification of rac-3-hydroxy-3-(aryl)propanoic acids .
Biochemical Pathways
It’s known that orthoesters are valuable and efficient substrates in various organic transformations . These transformations can lead to a variety of product structures, potentially affecting multiple biochemical pathways.
Pharmacokinetics
It’s known that the compound is a liquid at room temperature, with a boiling point of 239-241°c . This could potentially influence its bioavailability and distribution in a biological system.
Result of Action
It has been suggested that triethyl orthobenzoate inhibits cellular proliferation by binding to lysine residues on the receptor protein and forming intramolecular hydrogen bonds .
Action Environment
The action of Triethyl orthobenzoate can be influenced by various environmental factors. For instance, the compound is known to be sensitive to moisture . Therefore, it should be stored under inert gas and protected from light . Additionally, its volatility and solubility could potentially influence its efficacy and stability in different environments .
Analyse Biochimique
Biochemical Properties
Triethyl orthobenzoate has been used as a substrate in various organic transformations . It is known to interact with enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
Triethyl orthobenzoate has been reported to inhibit the proliferation of cells . It does this by binding to lysine residues on the receptor protein and forming intramolecular hydrogen bonds . The hydroxyl group reacts with the hydrogen fluoride solvent, producing methanol, which is then converted into formaldehyde and formic acid . This reaction prevents the hydrogen bond from forming between the receptor protein and its ligand, thereby inhibiting cell proliferation .
Molecular Mechanism
The molecular mechanism of Triethyl orthobenzoate involves its interaction with receptor proteins. It binds to lysine residues on the receptor protein, forming intramolecular hydrogen bonds . This binding interaction inhibits the formation of hydrogen bonds between the receptor protein and its ligand, thereby inhibiting cellular proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Triethyl orthobenzoate can be synthesized through the reaction of benzene with triethoxymethane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of (triethoxymethyl)benzene involves the use of large-scale reactors where benzene and triethoxymethane are combined. The reaction is catalyzed by an acid catalyst, and the mixture is heated to facilitate the formation of the desired compound. The product is then purified through distillation or other separation techniques to achieve the required purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: Triethyl orthobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert (triethoxymethyl)benzene into simpler hydrocarbons or alcohols.
Substitution: The triethoxymethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or simpler hydrocarbons.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
(Trimethoxymethyl)benzene: A similar compound where the ethoxy groups are replaced by methoxy groups.
1,3,5-Trimethoxybenzene: Another derivative with three methoxy groups attached to the benzene ring.
Comparison: Triethyl orthobenzoate is unique due to its triethoxymethyl groups, which provide distinct reactivity and properties compared to its methoxy counterparts. The ethoxy groups offer different steric and electronic effects, influencing the compound’s behavior in chemical reactions and its applications in various fields.
Propriétés
IUPAC Name |
triethoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O3/c1-4-14-13(15-5-2,16-6-3)12-10-8-7-9-11-12/h7-11H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFPCTXLBRVFJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=CC=C1)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7061859 | |
| Record name | Ethyl orthobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1663-61-2 | |
| Record name | Triethyl orthobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1663-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, (triethoxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001663612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (triethoxymethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethyl orthobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7061859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (triethoxymethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.248 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of Triethyl orthobenzoate in organic synthesis?
A: Triethyl orthobenzoate is widely employed as a one-carbon source in the synthesis of heterocyclic compounds. It readily reacts with various nucleophiles, such as hydrazines and amidines, leading to the formation of important heterocyclic scaffolds like triazoles, quinazolinones, and diazepines. [, , , ]
Q2: Can you provide an example of Triethyl orthobenzoate's role in synthesizing a specific class of compounds?
A: A study demonstrated the synthesis of indazolo[3,2-b]quinazolinones through a palladium-catalyzed cascade reaction using Triethyl orthobenzoate. The reaction involved the cyclization of 2-amino-N'-arylbenzohydrazides with Triethyl orthobenzoate, highlighting its utility in constructing complex heterocyclic systems. []
Q3: Are there other heterocyclic systems where Triethyl orthobenzoate proves useful?
A: Absolutely. Triethyl orthobenzoate acts as a building block for a range of heterocycles. For instance, it facilitates the synthesis of imidazo[5,1-d][1,2,3,5]tetrazin-4(3H)-ones and imidazo[1,5-a][1,3,5]triazin-4(3H)-ones, which are structurally related to antitumor agents like temozolomide and mitozolomide. []
Q4: Besides heterocycle synthesis, does Triethyl orthobenzoate have other applications?
A: It finds use in synthesizing substituted benzo[h]chromene derivatives. For instance, a study reported using a heterogeneous titanium catalyst to promote a multicomponent reaction involving 1-naphthol, acetophenone derivatives, and Triethyl orthobenzoate, yielding novel benzo[h]chromene compounds. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(3,4-dichlorophenyl)ethyl]acetamide](/img/structure/B167611.png)








![4-[2-[4,4-Bis(tert-butylperoxy)cyclohexyl]propan-2-yl]-1,1-bis(tert-butylperoxy)cyclohexane](/img/structure/B167638.png)




